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Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

chiral compound (S)-Morpholine-3-carboxamide. The morpholine scaffold is a significant

pharmacophore in medicinal chemistry, and a comprehensive understanding of its

spectroscopic characteristics is essential for the identification, characterization, and quality

control of its derivatives. This document presents predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for (S)-

Morpholine-3-carboxamide. These values are based on characteristic data for morpholine

derivatives and primary amides. Actual experimental values may vary slightly based on solvent,

concentration, and instrument conditions.

Table 1: Predicted ¹H NMR Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 (axial) ~ 3.90 - 4.10 dd J ≈ 11.5, 3.5

H-2 (equatorial) ~ 3.75 - 3.95 dd J ≈ 11.5, 2.5

H-3 ~ 3.50 - 3.70 t J ≈ 4.5

H-5 (axial) ~ 2.70 - 2.90 ddd J ≈ 12.0, 12.0, 3.0

H-5 (equatorial) ~ 2.90 - 3.10 dt J ≈ 12.0, 3.0

H-6 (axial) ~ 3.60 - 3.80 ddd J ≈ 11.5, 11.5, 3.0

H-6 (equatorial) ~ 3.40 - 3.60 dt J ≈ 11.5, 3.0

NH (morpholine) ~ 1.90 - 2.50 br s -

CONH₂
~ 7.00 - 7.50 and ~

6.50 - 7.00
br s -

Table 2: Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~ 170 - 175

C-2 ~ 66 - 68

C-3 ~ 48 - 52

C-5 ~ 44 - 46

C-6 ~ 66 - 68

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

3400 - 3100 Strong, Broad

N-H Stretch

(asymmetric &

symmetric)

Primary Amide

(CONH₂)

3350 - 3250 Medium N-H Stretch Morpholine (N-H)

2960 - 2850 Medium C-H Stretch Aliphatic CH₂

~ 1670 Strong C=O Stretch (Amide I) Primary Amide (C=O)

~ 1620 Medium N-H Bend (Amide II) Primary Amide (N-H)

~ 1410 Medium C-N Stretch Amide (C-N)

~ 1115 Strong
C-O-C Stretch

(asymmetric)
Ether (C-O-C)

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment

130 Moderate [M]⁺ (Molecular Ion)

113 Low [M - NH₃]⁺

86 High [M - CONH₂]⁺

44 High [CONH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure

and stereochemistry of (S)-Morpholine-3-carboxamide.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-Morpholine-3-carboxamide in

0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or

Deuterated Dimethyl Sulfoxide - DMSO-d₆). Add a small amount of Tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance

operating at 400 MHz for ¹H and 100 MHz for ¹³C.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections to obtain the final spectra. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in (S)-Morpholine-3-carboxamide.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry Potassium

Bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[1]
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Compress the mixture under high pressure in a die to form a small, transparent pellet.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric interferences.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of (S)-

Morpholine-3-carboxamide to support its structural elucidation.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization

(ESI) source.

Spectrum Acquisition (Positive Ion Mode):

Introduce the sample solution into the ESI source via direct infusion or coupled with a

liquid chromatography system.

The ESI process involves applying a high voltage to the liquid to create an aerosol,

followed by desolvation to generate gas-phase ions.[2][3]

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
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Tandem MS (MS/MS) for Fragmentation Analysis:

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Subject the precursor ion to Collision-Induced Dissociation (CID) to generate fragment

ions.

Analyze the resulting product ion spectrum to identify characteristic fragmentation

patterns. The cleavage of the amide bond is a common fragmentation pathway.[4][5]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-Morpholine-3-carboxamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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